2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide
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Overview
Description
The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It’s part of a class of compounds that have been explored as new anti-mycobacterial agents . The chemical features of these derivatives meet the criteria for a potent inhibition of β-class Carbonic Anhydrase (CA) isozymes .
Scientific Research Applications
Anti-HIV Activity
Research has demonstrated the potential of naphthalene derivatives, such as those synthesized from naphthalene-derived glycine derivative, in inhibiting HIV-1 and HIV-2 replication in MT-4 cells. Specifically, certain S-alkylated derivatives have shown potent in vitro inhibitory activity against HIV-1 replication, suggesting a new lead in antiviral agent development (Hamad et al., 2010).
Anti-Parkinson's Activity
Another study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. These compounds demonstrated potent free radical scavenging activity and significant anti-Parkinson's activity in an in vivo 6-Hydroxydopamine lesioned rat model, suggesting their potential as therapeutic agents for Parkinson's disease (Gomathy et al., 2012).
Antihyperglycemic Activity
Thiazolidinone derivatives have been synthesized and tested for their antihyperglycemic activity, showing promise in lowering blood glucose levels in normal rats through the sucrose-loaded model (SLM) and the alloxan model, indicating their potential in managing diabetes (Imran et al., 2009).
Protective Activities Against DNA Damage
Some studies have focused on the protective activities of 2-naphthyl ethers and their derivatives against DNA damage induced by the bleomycin-iron complex. These compounds have been tested for their ability to protect against DNA damage, demonstrating significant potential in reducing chromogen formation between damaged DNA and thiobarbituric acid, which is crucial for cancer prevention and treatment strategies (Abdel-Wahab et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18(20-15-10-5-7-13-6-1-2-8-14(13)15)12-26-19-21-16-9-3-4-11-17(16)27(24,25)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKBAUBKHJGBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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